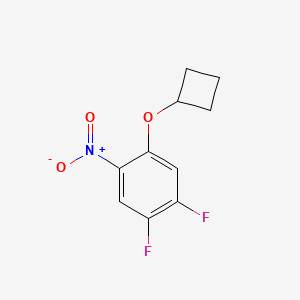
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene is an organic compound with the molecular formula C10H9F2NO3 This compound is characterized by the presence of a cyclobutoxy group, two fluorine atoms, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene typically involves the following steps:
Cyclobutoxylation: The cyclobutoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the nitro-substituted benzene derivative with cyclobutanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a catalyst or a strong base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Reduction: The major product is 1-Cyclobutoxy-4,5-difluoro-2-aminobenzene.
Substitution: Depending on the nucleophile, products can include 1-Cyclobutoxy-4-amino-5-fluoro-2-nitrobenzene or 1-Cyclobutoxy-4-thio-5-fluoro-2-nitrobenzene.
Scientific Research Applications
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Cyclobutoxy-4-fluoro-2-nitrobenzene: Similar structure but with only one fluorine atom.
1-Cyclobutoxy-4,5-dichloro-2-nitrobenzene: Similar structure but with chlorine atoms instead of fluorine.
1-Cyclobutoxy-4,5-difluoro-2-aminobenzene: The amino derivative of the compound.
Uniqueness
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene is unique due to the combination of the cyclobutoxy group, two fluorine atoms, and a nitro group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H9F2NO3 |
|---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
1-cyclobutyloxy-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C10H9F2NO3/c11-7-4-9(13(14)15)10(5-8(7)12)16-6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
AOGCIOQQBKDEHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2[N+](=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


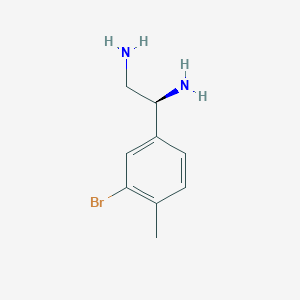
![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)

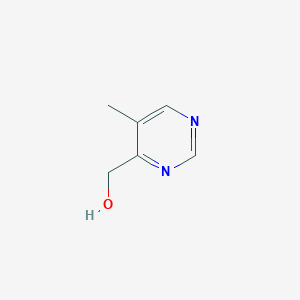
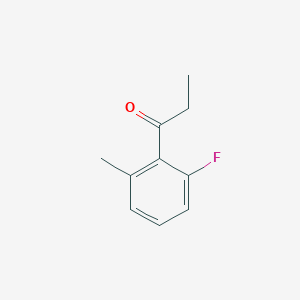
![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13033929.png)
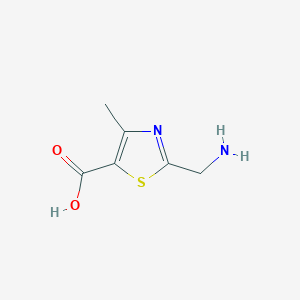
![4-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13033939.png)

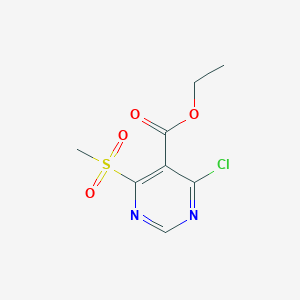
![7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B13033962.png)
![Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate](/img/structure/B13033964.png)

![7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13033980.png)
